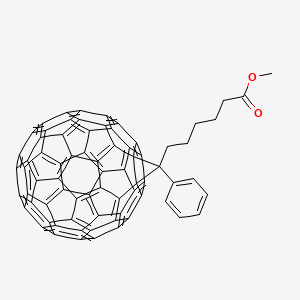
(6,6)-phenyl-C61 Methyl-hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,6)-phenyl-C61 Methyl-hexanoate is a chemical compound that belongs to the class of fullerene derivatives. Fullerenes are a form of carbon allotrope, composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube. This particular compound is a derivative of C60 fullerene, where a phenyl group and a methyl-hexanoate group are attached to the fullerene structure. These modifications enhance the solubility and reactivity of the fullerene, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,6)-phenyl-C61 Methyl-hexanoate typically involves the following steps:
Functionalization of C60 Fullerene: The first step is the functionalization of the C60 fullerene. This can be achieved through a reaction with phenyl groups under specific conditions to form phenylated fullerenes.
Esterification: The next step involves the esterification of the phenylated fullerene with hexanoic acid in the presence of methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of C60 fullerene are functionalized with phenyl groups using optimized reaction conditions to ensure high yield and purity.
Large-Scale Esterification: The esterification process is scaled up using industrial reactors, ensuring efficient mixing and reaction control to produce the desired ester in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(6,6)-phenyl-C61 Methyl-hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the fullerene core or the attached groups are oxidized.
Reduction: Reduction reactions can also occur, particularly at the fullerene core, leading to the formation of reduced fullerene species.
Substitution: The phenyl and methyl-hexanoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of fullerene oxides, while reduction can produce fullerene hydrides.
Wissenschaftliche Forschungsanwendungen
(6,6)-phenyl-C61 Methyl-hexanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.
Industry: Utilized in the production of advanced materials, such as organic photovoltaics and electronic devices, due to its unique electronic properties
Wirkmechanismus
The mechanism of action of (6,6)-phenyl-C61 Methyl-hexanoate involves its interaction with molecular targets and pathways. The fullerene core can interact with various biological molecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the phenyl and methyl-hexanoate groups can enhance the solubility and bioavailability of the compound, facilitating its uptake and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl hexanoate
- Propyl hexanoate
- Butyl hexanoate
- Allyl hexanoate
Uniqueness
(6,6)-phenyl-C61 Methyl-hexanoate is unique due to its fullerene core, which imparts distinct electronic and structural properties. Unlike simple esters such as ethyl hexanoate or propyl hexanoate, the fullerene derivative exhibits enhanced reactivity and solubility, making it suitable for advanced applications in materials science and nanotechnology .
Eigenschaften
Molekularformel |
C74H18O2 |
|---|---|
Molekulargewicht |
938.9 g/mol |
InChI |
InChI=1S/C74H18O2/c1-76-13(75)10-6-3-7-11-72(12-8-4-2-5-9-12)73-68-60-52-42-32-24-16-14-15-18-22-20(16)28-36-30(22)40-34-26(18)27-19(15)23-21-17(14)25(24)33-39-29(21)37-31(23)41-35(27)45-44(34)54-48(40)58-50(36)56(46(52)38(28)32)64(68)66(58)70-62(54)63-55(45)49(41)59-51(37)57-47(39)53(43(33)42)61(60)69(73)65(57)67(59)71(63)74(70,72)73/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
NWAPUGWLGJZQEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)
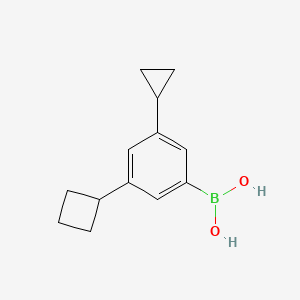

![4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B14087061.png)
![5-(4-Ethoxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B14087062.png)
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
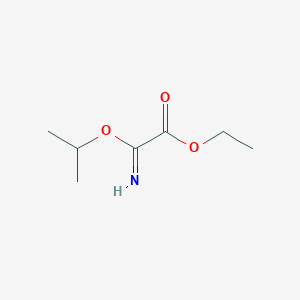
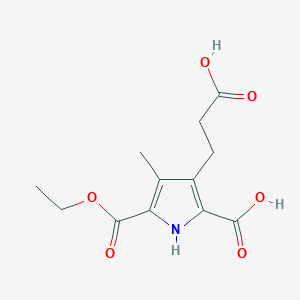
![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)
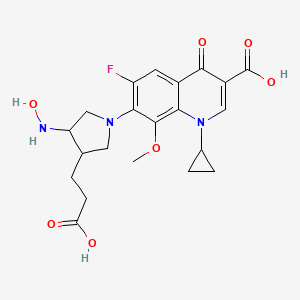
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)
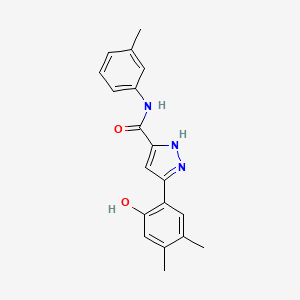
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)
